molecular formula C4H7NO2Si B1611709 1-Isocyanatopropane;oxoniumylidynesilanide CAS No. 1173022-52-0

1-Isocyanatopropane;oxoniumylidynesilanide

Cat. No.: B1611709
CAS No.: 1173022-52-0
M. Wt: 129.19 g/mol
InChI Key: GCBWZIPVLMAKTH-UHFFFAOYSA-N
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Description

1-Isocyanatopropane;oxoniumylidynesilanide is a chemical compound with the molecular formula C4H7NOThis compound is characterized by its clear yellow liquid form and its ability to react vigorously with water, alcohols, and amines .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isocyanatopropane;oxoniumylidynesilanide can be synthesized by reacting propylamine with phosgene in the presence of a solvent such as toluene. The reaction is typically carried out at low temperatures to control the exothermic nature of the reaction. The product is then purified through distillation .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where propylamine and phosgene are continuously fed into the system. The reaction is carefully monitored to ensure safety and efficiency. The final product is collected and purified using distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Isocyanatopropane;oxoniumylidynesilanide undergoes several types of chemical reactions, including:

    Hydrolysis: Reacts with water to form propylamine and carbon dioxide.

    Alcoholysis: Reacts with alcohols to form urethanes.

    Aminolysis: Reacts with amines to form ureas.

Common Reagents and Conditions:

Major Products:

    Hydrolysis: Propylamine, carbon dioxide.

    Alcoholysis: Urethanes.

    Aminolysis: Ureas.

Scientific Research Applications

1-Isocyanatopropane;oxoniumylidynesilanide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions involving isocyanates.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of polymers and coatings

Mechanism of Action

The mechanism of action of 1-Isocyanatopropane;oxoniumylidynesilanide involves its reactivity with nucleophiles such as water, alcohols, and amines. The compound’s isocyanate group (-NCO) is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various products such as amines, urethanes, and ureas .

Comparison with Similar Compounds

  • Isocyanic acid methyl ester (methyl isocyanate)
  • Isocyanic acid ethyl ester (ethyl isocyanate)
  • Isocyanic acid butyl ester (butyl isocyanate)

Uniqueness: 1-Isocyanatopropane;oxoniumylidynesilanide is unique due to its specific reactivity profile and its applications in various fields. Compared to other isocyanates, it offers distinct advantages in terms of its reactivity with different nucleophiles and its utility in industrial processes .

Properties

InChI

InChI=1S/C4H7NO.OSi/c1-2-3-5-4-6;1-2/h2-3H2,1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBWZIPVLMAKTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN=C=O.O=[Si]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584214
Record name PUBCHEM_16217002
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173022-52-0
Record name PUBCHEM_16217002
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173022-52-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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